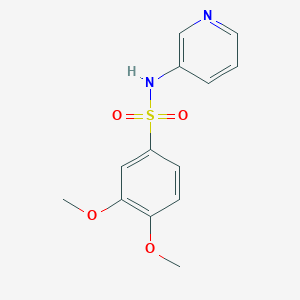![molecular formula C17H15ClN2O2 B5706904 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)
3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole, also known as CDMPO, is a chemical compound with potential applications in scientific research. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a key role in the inflammatory response, while AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to exhibit potent biological activities at relatively low concentrations. However, one limitation of using 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in different experimental models.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole and to identify its molecular targets. Finally, there is a need for more in-depth studies to determine the safety and efficacy of this compound in different experimental models.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to produce 4-chlorophenyl hydrazine. The second step involves the reaction of 4-chlorophenyl hydrazine with 3,5-dimethylphenylacetonitrile to produce 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole with formaldehyde to produce 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-12(2)9-15(8-11)21-10-16-19-17(20-22-16)13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNQCBHPRDKKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)
